Triethanolamine-d15

Descripción general

Descripción

Triethanolamine-d15 is a deuterated form of triethanolamine, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a colorless liquid with a high boiling point and flash point. It is soluble in water and exhibits alkaline properties. This compound is used in various industries, including cosmetics, paint, textiles, and metal processing, due to its neutralizing, emulsifying, and corrosion-inhibiting properties .

Métodos De Preparación

Triethanolamine-d15 can be synthesized by reacting triethanolamine with sodium deuteride. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The process involves the replacement of hydrogen atoms in triethanolamine with deuterium atoms, resulting in the formation of this compound .

Industrial production methods for triethanolamine involve the reaction of ethylene oxide with aqueous ammonia. This process also produces ethanolamine and diethanolamine, and the ratio of these products can be controlled by adjusting the stoichiometry of the reactants .

Análisis De Reacciones Químicas

Triethanolamine-d15, like its non-deuterated counterpart, can undergo various chemical reactions:

Oxidation: this compound can be oxidized to form nitrilotriacetic acid.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

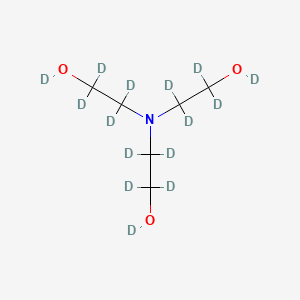

Triethanolamine-d15 has the chemical formula and is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and detection capabilities in analytical methods. The deuterated form allows for improved sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Chemistry

TEA-d15 is primarily used as an internal standard in quantitative analysis of alkanolamines. Its isotopic labeling helps differentiate between the analyte and the standard during mass spectrometric analysis, leading to more accurate quantification.

Case Study: Quantitative Analysis of Alkanolamines

- Method: A recent study developed a kit for the simultaneous analysis of alkanolamines using TEA-d15 as an internal standard. The method involved treating samples with a halogen alkylating agent to enhance detection sensitivity.

- Results: The detection limits were established at 10 ng/L with high precision, demonstrating TEA-d15's effectiveness in environmental monitoring of alkanolamines in water samples .

Pharmaceutical Applications

TEA-d15 serves as a reference compound in pharmaceutical research, particularly in drug formulation and metabolic studies. Its isotopic nature allows researchers to trace the compound's behavior within biological systems.

Case Study: Metabolic Pathway Studies

- Objective: To investigate the metabolic pathways of triethanolamine in biological systems.

- Findings: In vivo studies using TEA-d15 showed that it could be tracked through metabolic processes, providing insights into its pharmacokinetics and potential toxicity .

Environmental Science

TEA-d15 is utilized in environmental studies to track the fate of triethanolamine in ecosystems. Its deuterated form allows for precise measurements when assessing contamination levels and biotransformation processes.

Case Study: Environmental Fate of Triethanolamine

- Study Design: Researchers applied TEA-d15 in aquatic environments to monitor its degradation and interaction with microbial communities.

- Results: The study found that TEA-d15 could effectively trace triethanolamine degradation pathways, highlighting its role in assessing environmental impact .

Formulation of Consumer Products

TEA-d15 is used in the formulation of cosmetics, detergents, and personal care products as a stabilizer and emulsifier. Its properties enhance product performance while ensuring safety through rigorous testing.

Data Table: Applications in Consumer Products

| Product Type | Functionality | Example Use Case |

|---|---|---|

| Cosmetics | Emulsifier | Creams and lotions |

| Detergents | Stabilizer | Liquid laundry detergents |

| Personal Care | pH Balancer | Shampoos and conditioners |

Chemical Manufacturing

In chemical manufacturing, TEA-d15 is employed as an intermediate for synthesizing other compounds. Its isotopic labeling aids in tracking reactions and optimizing production processes.

Case Study: Synthesis Optimization

Mecanismo De Acción

Triethanolamine-d15 acts as a surfactant and alkalizing agent. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions or precipitation of compounds out of solution. As an alkalizing agent, it can accept a hydrogen ion to form hydroxide and a conjugate acid, thereby raising the pH of the solution .

Comparación Con Compuestos Similares

Triethanolamine-d15 is similar to other ethanolamines, such as monoethanolamine and diethanolamine. its deuterated nature makes it unique for use in isotopic labeling studies. Other similar compounds include:

Monoethanolamine: Contains one hydroxyl group and one amine group.

Diethanolamine: Contains two hydroxyl groups and one amine group.

N-Methylethanolamine: Contains one hydroxyl group and one methylated amine group.

This compound’s uniqueness lies in its deuterium content, which makes it particularly useful in NMR spectroscopy and other analytical techniques that require stable isotope labeling.

Actividad Biológica

Triethanolamine-d15 (TEA-d15) is a deuterated form of triethanolamine (TEA), a widely used compound in various industrial and cosmetic applications. Understanding the biological activity of TEA-d15 is crucial for assessing its safety and efficacy, particularly in formulations where it may be used. This article reviews the available literature on the biological activity of TEA-d15, including its toxicity, potential carcinogenicity, and effects on various biological systems.

Triethanolamine is an alkanolamine with the chemical formula C6H15NO3. The deuterated version, TEA-d15, contains deuterium atoms in place of hydrogen, which can influence its biological behavior and detection in analytical studies.

Biological Activity Overview

The biological activity of TEA and its derivatives has been studied in various contexts, including toxicity assessments and potential therapeutic applications. Below are key findings from relevant studies:

Toxicity Studies

- Acute Toxicity : TEA has been shown to be harmful if ingested or if it comes into contact with skin. In animal studies, high doses have resulted in significant toxicity, including skin burns and respiratory distress .

- Chronic Exposure : Long-term exposure studies in rodents have indicated a dose-dependent increase in nephrotoxicity and weight loss. For instance, female Fischer 344 rats exposed to high concentrations of TEA showed increased mortality due to kidney damage .

- Carcinogenic Potential : Research has produced mixed results regarding the carcinogenic potential of TEA. In one study involving B6C3F1 mice, no significant increase in tumor incidence was observed over a two-year period despite chronic exposure . However, other studies have noted an increase in lymphoma incidence in female mice .

Case Study 1: Skin Irritation and Sensitization

In a study assessing the dermal effects of TEA on human subjects, it was found that concentrations above 5% could lead to irritation and sensitization reactions. This highlights the importance of formulation considerations when using TEA-d15 in cosmetics.

Case Study 2: Cosmetic Formulations

The Cosmetic Ingredient Review Expert Panel evaluated the safety of TEA and related compounds in cosmetic products. They concluded that when formulated to be non-irritating, these ingredients are safe for use. However, they warned against formulations that could lead to the formation of N-nitroso compounds .

Table 1: Summary of Toxicological Data on Triethanolamine

| Study Reference | Animal Model | Dose (mg/kg) | Duration | Key Findings |

|---|---|---|---|---|

| Hoshino & Tanooka (1978) | Mice | 0.03 - 0.3% in diet | Lifespan | Increased lymphoma incidence in females |

| Maekawa et al. (1986) | Rats | 0%, 1%, 2% in water | 2 years | Nephrotoxicity observed; no tumors |

| National Toxicology Program (1999) | Mice | Topical application | 103 weeks | No significant tumor increase; skin irritation noted |

The biological activity of TEA-d15 may be influenced by its ability to interact with cellular pathways. As a surfactant, it can alter cell membrane integrity and influence drug absorption rates through skin penetration studies . The compound's structure allows it to act as a pH adjuster and emulsifier, which can enhance the stability and efficacy of formulations.

Propiedades

IUPAC Name |

1,1,2,2-tetradeuterio-2-deuteriooxy-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEJCLTVZPLZKY-BKMQWGEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.